molecular formula C4H6O2 B156105 Dihydrofuran-3(2H)-one CAS No. 22929-52-8

Dihydrofuran-3(2H)-one

Cat. No. B156105
M. Wt: 86.09 g/mol
InChI Key: JLPJFSCQKHRSQR-UHFFFAOYSA-N
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Patent
US09328106B2

Procedure details

to a solution of 1-bromo-3,5-difluoro-benzene (4.00 g, 20.7 mmol) in tetrahydrofuran (70 mL) under nitrogen was added magnesium (6.0 equiv., 124 mmol) and the solution was heated at 85° C. for three hours. The solution was cooled to rt and 3-oxotetrahydrofuran (1 equiv., 20.726 mmol) in THF (20 mL) was added via syringe. The mixture was stirred at rt for three days. The reaction was quenched with sat NaHCO3, extracted with EtOAc and washed with brine. Purification by CombiFlash (0 to 100% EtOAc in heptane) provided the title compound (405 mg, 9.7%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
124 mmol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
20.726 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
9.7%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[CH:3]=1.[Mg].[O:11]=[C:12]1[CH2:16][CH2:15][O:14][CH2:13]1>O1CCCC1>[F:9][C:4]1[CH:3]=[C:2]([C:12]2([OH:11])[CH2:16][CH2:15][O:14][CH2:13]2)[CH:7]=[C:6]([F:8])[CH:5]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)F
Name
Quantity
124 mmol
Type
reactant
Smiles
[Mg]
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20.726 mmol
Type
reactant
Smiles
O=C1COCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to rt
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
Purification by CombiFlash (0 to 100% EtOAc in heptane)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C1(COCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 405 mg
YIELD: PERCENTYIELD 9.7%
YIELD: CALCULATEDPERCENTYIELD 9.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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